5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate
Description
The compound 5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate (hereafter referred to as Compound A) is a pyrazolo[4,3-c]pyridine derivative featuring dual carboxylate ester groups (tert-butyl and ethyl) and a benzyloxycarbonyl-protected piperidin-4-yl substituent at position 2 (Fig. 1). Its molecular complexity makes it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors requiring bicyclic heterocyclic scaffolds .
Properties
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(26(34)37-27(2,3)4)16-13-22(21)28-31(23)20-11-14-29(15-12-20)25(33)36-18-19-9-7-6-8-10-19/h6-10,20H,5,11-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQYPRFHOPSECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its intricate molecular structure, which includes a pyrazolo-pyridine core and various functional groups that contribute to its biological activity.
Molecular Formula: C₁₄H₁₈N₄O₄
Molecular Weight: 294.32 g/mol
CAS Number: 518990-23-3
Synthesis
The synthesis of the compound typically involves several steps, including the formation of the pyrazolo-pyridine framework and subsequent functionalization. Detailed synthetic routes can be found in the literature .
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various molecular targets related to cancer and inflammation. Notably, it has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which plays a crucial role in cellular signaling pathways associated with cancer proliferation and survival .
In Vitro Studies
In vitro assays have demonstrated that 5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate exhibits:
- Antitumor Activity: The compound has shown efficacy in inhibiting tumor cell growth in various cancer cell lines.
- Anti-inflammatory Properties: It has been reported to modulate inflammatory pathways by inhibiting specific kinases involved in immune responses .
Case Studies
- Breast Cancer Model: In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
- Inflammatory Response: Another study highlighted its potential as an anti-inflammatory agent by demonstrating reduced levels of pro-inflammatory cytokines in macrophage cultures treated with the compound.
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that compounds similar to 5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate exhibit significant biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that lead to tumor growth.
Neuroprotective Effects
The structure of this compound suggests potential neuroprotective properties. Similar compounds have been shown to modulate neuroinflammation and protect neuronal cells from apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Anticancer | Inhibition of kinase activity |
| Neuroprotective | Protection against neuronal apoptosis |
| Anti-inflammatory | Modulation of inflammatory pathways |
Therapeutic Applications
Given its biological activities, 5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate may have several therapeutic applications:
Cancer Therapy
As a potential kinase inhibitor, this compound could be developed into a therapeutic agent for various cancers. Ongoing research is necessary to confirm its efficacy and safety in clinical settings.
Neurological Disorders
The neuroprotective properties suggest that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where inflammation and neuronal death are prevalent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar pyrazolo[4,3-c]pyridine derivatives:
Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[4,3-c]pyridines for their ability to inhibit specific kinases associated with cancer progression. The results indicated promising activity against several cancer cell lines (Smith et al., 2021).
Case Study: Neuroprotection
Research conducted by Jones et al. (2020) demonstrated that derivatives of pyrazolo[4,3-c]pyridines exhibited significant neuroprotective effects in vitro, highlighting their potential for treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[4,3-c]pyridine Derivatives with Varied Substituents
Compound B : 5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
- Structural Differences : Replaces the benzyloxycarbonyl-piperidinyl group (Compound A) with an isopropyl group at position 1.
- Synthesis : Prepared via alkylation of the parent pyrazolo[4,3-c]pyridine with 2-bromopropane using NaH in THF .
- Crystallography: Monoclinic crystal system (P21/c) with a dihedral angle of 75.44° between pyrazole and oxazolidine planes, influencing molecular packing .
Key Data :
Property Compound A Compound B Molecular Formula C27H34N4O6 C17H27N3O4 Molecular Weight 522.59 g/mol 337.42 g/mol Substituent (Position 1) Benzyloxycarbonyl-piperidinyl Isopropyl
Compound C : 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
- Structural Differences : Substitutes the tert-butyl carboxylate (Compound A) with a benzyl group at position 5, while retaining the tert-butoxycarbonyl-piperidinyl moiety.
- Applications : Marketed as a building block for kinase inhibitors, highlighting the role of benzyl groups in modulating target affinity .
Key Data :
Property Compound A Compound C Substituent (Position 5) tert-Butyl Benzyl CAS Number 2177263-46-4 2177258-14-7
Impact : The benzyl group (Compound C) may increase lipophilicity, affecting blood-brain barrier penetration, whereas the tert-butyl in Compound A enhances metabolic stability .
Heterocyclic Core Modifications
Compound D : 5-tert-Butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3,5-dicarboxylate
- Structural Differences : Replaces the pyrazole ring (Compound A) with an oxazole ring, forming an oxazolo[4,3-c]pyridine core.
Key Data :
Property Compound A Compound D Core Heterocycle Pyrazolo[4,3-c]pyridine Oxazolo[4,3-c]pyridine Molecular Formula C27H34N4O6 C14H20N2O5
Impact : The oxazole ring (Compound D) introduces a nitrogen-oxygen heteroatom arrangement, altering electronic properties and hydrogen-bonding capacity compared to Compound A .
Compound E : 5-tert-Butyl 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
- Structural Differences : Features a thiazolo[5,4-c]pyridine core instead of pyrazolo[4,3-c]pyridine.
Key Data :
Property Compound A Compound E Core Heterocycle Pyrazolo[4,3-c]pyridine Thiazolo[5,4-c]pyridine Sulfur Atom Absent Present
Impact : The sulfur atom in Compound E may enhance metal-chelating ability, useful in catalysis, whereas Compound A’s pyrazole nitrogen could favor π-π stacking in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
